molecular formula C21H21Cl2N5O3S B601071 Des-6-[4-(2-hydroxyethyl)-1-piperazinyl]-6-chloro-O-pivalate Dasatinib CAS No. 910297-70-0

Des-6-[4-(2-hydroxyethyl)-1-piperazinyl]-6-chloro-O-pivalate Dasatinib

货号 B601071
CAS 编号: 910297-70-0
分子量: 494.39
InChI 键:
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Des-6-[4-(2-hydroxyethyl)-1-piperazinyl]-6-chloro-O-pivalate Dasatinib is a high-quality reference standard for pharmaceutical testing .


Synthesis Analysis

The synthesis of Des-6-[4-(2-hydroxyethyl)-1-piperazinyl]-6-chloro-O-pivalate Dasatinib involves complex chemical reactions. The compound has a molecular formula of C21H21Cl2N5O3S and a molecular weight of 494.4 g/mol .


Molecular Structure Analysis

The molecular structure of Des-6-[4-(2-hydroxyethyl)-1-piperazinyl]-6-chloro-O-pivalate Dasatinib is complex, with a molecular formula of C21H21Cl2N5O3S. It includes various functional groups and atoms, including chlorine, nitrogen, oxygen, sulfur, and carbon .


Physical And Chemical Properties Analysis

Des-6-[4-(2-hydroxyethyl)-1-piperazinyl]-6-chloro-O-pivalate Dasatinib has a molecular weight of 494.4 g/mol. It has a computed XLogP3-AA value of 5.7, indicating its lipophilicity. The compound has 2 hydrogen bond donors and 8 hydrogen bond acceptors. The rotatable bond count is 8. The exact mass and monoisotopic mass are both 493.0742161 g/mol. The topological polar surface area is 134 Ų, and the heavy atom count is 32 .

科学研究应用

  • Distribution and Secretion : Dasatinib exhibits extensive lacteal secretion and is distributed extensively in maternal tissues. It is secreted into milk, with the majority of the radioactivity attributed to unchanged Dasatinib. The distribution in the fetus is predominantly mediated by diffusion (He et al., 2008).

  • Metabolism : Dasatinib is primarily metabolized by CYP3A4, with the formation of various metabolites such as M4 (N-dealkylation), M5 (N-oxidation), and M6 (carboxylic acid formation). This study identified the enzymes responsible for the formation of these metabolites (Wang et al., 2008).

  • Synthesis Methodologies : A study on the synthesis of Dasatinib outlines a method with moderate conditions, less reaction steps, and high yield, providing insights into the chemical synthesis process (Huang Ru, 2013).

  • Brain Distribution : Dasatinib's brain distribution is influenced by P-glycoprotein and Breast Cancer Resistance Protein, which limit its CNS penetration. This has implications in the treatment of brain tumors (Chen et al., 2009).

  • Labelled Synthesis for Study : Radiolabeled Dasatinib and its piperazine N-dealkyl metabolite were synthesized to investigate their absorption, distribution, metabolism, and elimination in humans and animals (Allentoff et al., 2008).

  • Binding and Inhibition Studies : Dasatinib shows strong binding affinity for SIK2, a kinase implicated in various biological processes. Understanding this binding can guide the discovery of novel Dasatinib-based SIK2 inhibitors (Shi et al., 2021).

  • Inactivation by CYP3A4 : Dasatinib undergoes bioactivation by CYP3A4 through a reactive intermediate that leads to CYP3A4 inactivation, which is important for understanding its metabolism and potential drug interactions (Li et al., 2009).

  • N-Oxide Impurity Investigation : A study focused on the formation of an N-oxide impurity in Dasatinib due to the micro oxidic properties of solvents used, which is crucial for analytical methodology in drug purity and efficacy assessments (Ketha & Kolli, 2022).

  • Structure-Activity Relationship : Research on the structure-activity relationship of Dasatinib and its derivatives can help in developing potent and selective anti-tumor drugs (Liu et al., 2011).

属性

IUPAC Name

[3-chloro-2-[[2-[(6-chloro-2-methylpyrimidin-4-yl)amino]-1,3-thiazole-5-carbonyl]amino]phenyl]methyl 2,2-dimethylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21Cl2N5O3S/c1-11-25-15(23)8-16(26-11)27-20-24-9-14(32-20)18(29)28-17-12(6-5-7-13(17)22)10-31-19(30)21(2,3)4/h5-9H,10H2,1-4H3,(H,28,29)(H,24,25,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKKVZUBQGQRYLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)Cl)NC2=NC=C(S2)C(=O)NC3=C(C=CC=C3Cl)COC(=O)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21Cl2N5O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Des-6-[4-(2-hydroxyethyl)-1-piperazinyl]-6-chloro-O-pivalate Dasatinib

Synthesis routes and methods

Procedure details

To a solution of compound 10a (2.21 g, 6 mmol) and 4,6-dichloro-2-methylpyrimidine (11a, 1.18 g, 7.2 mmol) in THF (30 mL) was added a solution of NaOBu-t in THF (30% w/w, 7.4 mL) at temperature between 10° C. to 18° C. The reaction mixture was stirred at 18° C. for 1.5 h. It was then cooled to 0° C. A solution of 1N HCl (14.0 mL) was added. The mixture then was partitioned between EtOAc and H2O (1:1, 200 mL). The organic phase was separated, and the aqueous layer was extracted with EtOAc (100 mL). The combined extracts were concentrated in vacuo. The residue was subjected to a flash column using 50% EtOAc in hexane to give crude compound 12a which was triturated with 10% EtOAc in hexane to give compound 12a (1.95 g, 66% yield). 1H NMR (500 MHz, CDCl3) δ 1.19 (s, 9H), 2.73 (s, 3H), 5.12 (s, 2H), 6.93 (s, 1H), 7.21-7.49 (m, 3H), 8.21 (s, 1H), 8.98 (s, 1H).
Quantity
2.21 g
Type
reactant
Reaction Step One
Quantity
1.18 g
Type
reactant
Reaction Step One
[Compound]
Name
NaOBu-t
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
7.4 mL
Type
solvent
Reaction Step One
Name
Quantity
14 mL
Type
reactant
Reaction Step Two
Yield
66%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Des-6-[4-(2-hydroxyethyl)-1-piperazinyl]-6-chloro-O-pivalate Dasatinib
Reactant of Route 2
Reactant of Route 2
Des-6-[4-(2-hydroxyethyl)-1-piperazinyl]-6-chloro-O-pivalate Dasatinib
Reactant of Route 3
Reactant of Route 3
Des-6-[4-(2-hydroxyethyl)-1-piperazinyl]-6-chloro-O-pivalate Dasatinib
Reactant of Route 4
Des-6-[4-(2-hydroxyethyl)-1-piperazinyl]-6-chloro-O-pivalate Dasatinib
Reactant of Route 5
Des-6-[4-(2-hydroxyethyl)-1-piperazinyl]-6-chloro-O-pivalate Dasatinib
Reactant of Route 6
Reactant of Route 6
Des-6-[4-(2-hydroxyethyl)-1-piperazinyl]-6-chloro-O-pivalate Dasatinib

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。